(1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
Overview
Description
(1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole core substituted with phenyl groups and a piperazine moiety linked to a methanone group, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of phenylhydrazine with substituted acetophenones in the presence of glacial acetic acid, followed by cyclization to form the pyrazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using bromoacetyl derivatives . The final step involves the formation of the methanone linkage, which can be achieved through various coupling reactions, such as the use of Vilsmeier-Haack conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a useful building block in organic synthesis .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . In microbial cells, it can disrupt essential metabolic pathways, resulting in cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate biological processes is evident.
Comparison with Similar Compounds
Similar Compounds
(1,3-Diphenyl-1H-pyrazol-4-yl)methylene derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
(E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene derivatives: These derivatives also feature the pyrazole ring and have been studied for their antimicrobial properties.
Uniqueness
What sets (1,3-DIPHENYL-1H-PYRAZOL-4-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE apart is its combination of the pyrazole and piperazine moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-33-24-14-12-22(13-15-24)29-16-18-30(19-17-29)27(32)25-20-31(23-10-6-3-7-11-23)28-26(25)21-8-4-2-5-9-21/h2-15,20H,16-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAFJUODDXXFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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